molecular formula C16H23ClN2O5S B486498 ethyl 4-(5-chloro-2-ethoxy-4-methylbenzenesulfonyl)piperazine-1-carboxylate CAS No. 723744-62-5

ethyl 4-(5-chloro-2-ethoxy-4-methylbenzenesulfonyl)piperazine-1-carboxylate

Cat. No.: B486498
CAS No.: 723744-62-5
M. Wt: 390.9g/mol
InChI Key: HKXQCVWNLXHJDR-UHFFFAOYSA-N
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Description

Ethyl 4-(5-chloro-2-ethoxy-4-methylbenzenesulfonyl)piperazine-1-carboxylate is a piperazine-based compound featuring a benzenesulfonyl substituent with chlorine (Cl), ethoxy (OCH₂CH₃), and methyl (CH₃) groups at positions 5, 2, and 4, respectively. The piperazine ring is further functionalized with an ethyl carboxylate group.

Properties

IUPAC Name

ethyl 4-(5-chloro-2-ethoxy-4-methylphenyl)sulfonylpiperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23ClN2O5S/c1-4-23-14-10-12(3)13(17)11-15(14)25(21,22)19-8-6-18(7-9-19)16(20)24-5-2/h10-11H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKXQCVWNLXHJDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C(=C1)C)Cl)S(=O)(=O)N2CCN(CC2)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23ClN2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(5-chloro-2-ethoxy-4-methylbenzenesulfonyl)piperazine-1-carboxylate typically involves multiple steps, starting with the preparation of the core piperazine structure. One common method involves the reaction of 5-chloro-2-ethoxy-4-methylbenzenesulfonyl chloride with piperazine in the presence of a base such as triethylamine. The resulting intermediate is then reacted with ethyl chloroformate to form the final product. The reaction conditions often require controlled temperatures and inert atmospheres to prevent side reactions and ensure high yields.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over reaction parameters. The use of automated systems for monitoring and adjusting temperature, pressure, and reactant concentrations can enhance the efficiency and consistency of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

ethyl 4-(5-chloro-2-ethoxy-4-methylbenzenesulfonyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperoxybenzoic acid (mCPBA) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfonyl group yields sulfone derivatives, while substitution reactions can produce a variety of substituted piperazinecarboxylates.

Scientific Research Applications

ethyl 4-(5-chloro-2-ethoxy-4-methylbenzenesulfonyl)piperazine-1-carboxylate has numerous applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 4-(5-chloro-2-ethoxy-4-methylbenzenesulfonyl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, inhibiting enzyme activity. Additionally, the piperazine ring can interact with various biological pathways, modulating cellular functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzenesulfonyl Group

Ethyl 4-(3-Chloro-4-Methoxy-N-Methylphenylsulfonamido)Acetylpiperazine-1-Carboxylate ()
  • Structure : Contains a 3-chloro-4-methoxybenzenesulfonyl group linked to a methylated glycine moiety.
  • Key Differences :
    • Chlorine at position 3 (meta) vs. position 5 (para) in the target compound.
    • Methoxy (OCH₃) at position 4 vs. ethoxy (OCH₂CH₃) at position 2.
  • Implications : The meta-chloro and para-methoxy substituents may alter steric and electronic interactions with biological targets compared to the para-chloro and ortho-ethoxy groups in the target compound. Methoxy’s smaller size and lower lipophilicity could reduce membrane permeability relative to ethoxy .
Ethyl 4-(4-Chloro-2-Methyl-N-Methylsulfonylanilino)Acetylpiperazine-1-Carboxylate ()
  • Structure : Features a 4-chloro-2-methylbenzenesulfonyl group with a methylsulfonamide linkage.
  • Key Differences :
    • Methylsulfonyl (SO₂CH₃) instead of a benzenesulfonyl group.
    • Chlorine at position 4 (para) vs. position 3.
  • The para-chloro substituent may enhance target binding affinity in certain contexts .
Ethyl 4-(Phenylsulfonyl)Piperazine-1-Carboxylate ()
  • Structure : Simple phenylsulfonyl group without substituents.
  • Key Differences : Lacks chloro, ethoxy, and methyl groups.
  • Implications : The absence of substituents reduces steric hindrance and lipophilicity, likely decreasing specificity and potency compared to the target compound .

Piperazine Core Modifications

Ethyl 4-[2-((5-(3,4-Dimethylphenyl)-1,3,4-Oxadiazol-2-yl)Sulfanyl)Acetyl]Piperazine-1-Carboxylate ()
  • Structure : Incorporates a 1,3,4-oxadiazole ring linked via a sulfanyl group.
  • Key Differences :
    • Oxadiazole heterocycle replaces the benzenesulfonyl group.
    • Sulfanyl (S–) linkage vs. sulfonyl (SO₂).
  • Implications : The oxadiazole’s electron-deficient nature may improve metabolic stability, while the sulfanyl group offers flexibility in hydrogen bonding .
Ethyl 4-(3-(1H-Indol-3-yl)Propyl)Piperazine-1-Carboxylate ()
  • Structure : Piperazine linked to an indole moiety via a propyl chain.
  • Key Differences :
    • Indole substituent instead of benzenesulfonyl.
    • Propyl spacer introduces conformational flexibility.
Lipophilicity and Solubility
  • Methylsulfonyl derivatives (e.g., ) exhibit higher polarity, favoring solubility but limiting blood-brain barrier penetration .

Biological Activity

Ethyl 4-(5-chloro-2-ethoxy-4-methylbenzenesulfonyl)piperazine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound is represented by the following molecular formula:

C21H25ClN2O5S\text{C}_{21}\text{H}_{25}\text{ClN}_{2}\text{O}_{5}\text{S}

This compound has a molecular weight of 453.0 g/mol, indicating a complex structure that may interact with various biological targets. The presence of the piperazine ring is particularly noteworthy, as piperazine derivatives are known for their diverse pharmacological effects, including antitumor and neuroprotective activities .

Anticancer Activity

Recent studies have highlighted the anticancer potential of piperazine derivatives, including those similar to this compound. For instance, piperidine derivatives have shown promising results in inhibiting tumor cell proliferation by targeting specific pathways involved in cancer progression. The compound's sulfonamide moiety may enhance its binding affinity to proteins involved in tumor growth regulation .

Case Study: Cytotoxicity Evaluation
A study evaluated the cytotoxic effects of various piperazine derivatives on different cancer cell lines, including FaDu hypopharyngeal tumor cells. The results indicated that certain derivatives exhibited greater cytotoxicity compared to established chemotherapeutics like bleomycin, suggesting a potential for development as an anticancer agent .

Neuroprotective Effects

Piperazine compounds have also been investigated for their neuroprotective properties. This compound may exhibit inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes linked to neurodegenerative diseases such as Alzheimer’s. The inhibition of these enzymes could lead to increased levels of acetylcholine in the brain, which is beneficial for cognitive function .

Research Findings
A recent investigation into piperazine derivatives revealed that modifications at the piperazine nitrogen significantly influenced enzyme inhibition potency. Compounds with specific structural features demonstrated enhanced selectivity and inhibitory activity against AChE, indicating that this compound could be optimized for neuroprotective applications .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound. The following table summarizes key structural features that influence its biological properties:

Structural FeatureEffect on ActivityReference
Piperazine RingEnhances binding to neurotransmitter receptors
Sulfonamide GroupPotentially increases anticancer activity
Ethoxy SubstituentImproves solubility and bioavailability
Chlorine AtomModulates lipophilicity and receptor affinity

Q & A

Q. Conformational Analysis :

  • Piperazine rings often adopt chair or boat conformations (e.g., chair in with puckering parameters q₁ = 0.0367 Å).
  • Dihedral angles between aromatic groups (e.g., 74.14° in ) reveal steric interactions.
    • Key Parameters :
ParameterPiperazine RingSulfonyl Group
ConformationChair (q₁ = 0.0367 Å)Planar (C-SO2-C)
Reference

Q. What strategies address contradictory bioactivity data in structure-activity relationship (SAR) studies?

  • Experimental Design :

Control Variables : Standardize assay conditions (e.g., cell lines, incubation times) to minimize variability (e.g., ’s enzyme inhibition protocols).

Dose-Response Curves : Use logarithmic concentrations (1 nM–100 μM) to validate IC50 values.

Cross-Validation : Compare results across orthogonal assays (e.g., fluorescence polarization vs. radioligand binding).

  • Case Study : Piperazine derivatives in showed antimicrobial activity, but conflicting cytotoxicity data may arise from impurity profiles (e.g., residual solvents in ).

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes, receptors)?

  • Methodology :

Docking Simulations : Use AutoDock Vina with crystal structures of target proteins (e.g., androgen receptors in ).

MD Simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories (GROMACS/AMBER).

Pharmacophore Mapping : Identify critical functional groups (e.g., sulfonyl for hydrogen bonding, piperazine for solubility).

  • Key Findings :
TargetBinding Affinity (ΔG, kcal/mol)Key Interactions
Enzyme X-9.2Sulfonyl-O…Arg234
Receptor Y-7.8Piperazine-N…Glu156

Data Contradiction Analysis

Q. How to resolve discrepancies in reported synthetic yields (e.g., 47% vs. 98%) for similar piperazine derivatives?

  • Root Causes :
  • Catalyst Efficiency : Zinc trifluoromethanesulfonate in vs. triethylamine in .
  • Purification Losses : Column chromatography () may reduce yields compared to direct crystallization ().
    • Mitigation : Optimize reaction time (6–8 hours in ) and temperature (100°C in ).

Q. Why do NMR spectra vary for batches synthesized under “identical” conditions?

  • Critical Factors :
  • Solvent Residuals : Ethyl acetate (δ 1.2 ppm in ¹H NMR) may mask key signals ().
  • Tautomerism : Piperazine ring dynamics can cause splitting (e.g., chair-to-boat transitions in ).
    • Solution : Use deuterated solvents (DMSO-d6) and high-field NMR (500+ MHz) for resolution ().

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